

Best practices for handling and storage of Fosrolapitant

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Compound of Interest

Compound Name: Fosrolapitant

Cat. No.: B15619137

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Fosrolapitant Technical Support Center

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the handling, storage, and use of **Fosrolapitant** in a research setting. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer

A specific Safety Data Sheet (SDS) for **Fosrolapitant** is not publicly available at this time. The handling and safety information provided below is primarily based on the SDS for Fosaprepitant, a structurally related neurokinin-1 (NK-1) receptor antagonist prodrug.^{[1][2]} Researchers should handle **Fosrolapitant** with caution and adhere to all institutional safety protocols. The storage and stability information is based on data for its active metabolite, Rolapitant, and related compounds.

Frequently Asked Questions (FAQs)

Q1: What is **Fosrolapitant** and what is its mechanism of action?

A1: **Fosrolapitant** is a phosphorylated prodrug that is rapidly and completely converted in vivo to its active form, Rolapitant.^{[3][4][5]} Rolapitant is a selective and competitive antagonist of the human substance P/neurokinin-1 (NK-1) receptor.^{[6][7]} The NK-1 receptor is a key component in the emesis (vomiting) reflex pathway.^{[8][9]} By blocking the binding of Substance P to this receptor in the central nervous system, Rolapitant inhibits emetic signaling.^{[7][9]}

Q2: What is the primary application of **Fosrolapitant** in a research context?

A2: In clinical settings, **Fosrolapitant** is used in combination with other antiemetics (like 5-HT₃ receptor antagonists and dexamethasone) for the prevention of chemotherapy-induced nausea and vomiting (CINV).^{[3][5]} In a research context, it is a valuable tool for studying the NK-1 receptor signaling pathway, the mechanisms of emesis, and for the preclinical development of new antiemetic therapies.

Q3: What personal protective equipment (PPE) should I wear when handling **Fosrolapitant**?

A3: Based on guidelines for the related compound Fosaprepitant, it is recommended to wear standard laboratory PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.^{[1][2]} If you are handling the powdered form and there is a risk of generating dust, use of respiratory protection (e.g., a dust mask or respirator) and working in a ventilated hood is advised.^{[1][10]}

Q4: How should I store **Fosrolapitant** powder and its solutions?

A4: For the active metabolite, Rolapitant, storage at a controlled room temperature of 20-25°C (68-77°F) is recommended.^[11] Therefore, it is prudent to store **Fosrolapitant** powder under similar conditions in a tightly sealed container, away from heat, moisture, and direct light. Stability studies on the related compound Fosaprepitant show that reconstituted solutions are stable for extended periods when refrigerated (2-8°C) and protected from light.^{[12][13]} For best results, prepare solutions fresh for each experiment. If storage is necessary, store aliquots at 2-8°C for short-term use (days) or consider freezing for long-term storage, pending specific stability studies.

Q5: Is **Fosrolapitant** compatible with other compounds?

A5: **Fosrolapitant** is clinically administered with a 5-HT₃ receptor antagonist (palonosetron) and dexamethasone.^[5] Studies on its active metabolite, Rolapitant, confirm its physical and chemical stability when admixed with palonosetron and dexamethasone in specific containers and infusion sets.^{[14][15]} However, the compatibility of **Fosrolapitant** with other research compounds or solvents is not widely documented. It is incompatible with solutions containing divalent cations (e.g., Ringer's solution).^[13] It is crucial to perform small-scale compatibility tests before preparing large-volume experimental mixtures.

Quantitative Data

Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of intravenously administered **Fosrolapitant** and its active metabolite, Rolapitant, as observed in human clinical trials.

Parameter	Fosrolapitant	Rolapitant (from Fosrolapitant)	M19 (Active Metabolite of Rolapitant)
Time to Cmax (Tmax)	End of 1-hour infusion[3]	~1.25 hours (15 min post-infusion)[3]	~166.2 hours[3][5]
Mean Cmax	Not specified, rapidly declines	~1304.4 ng/mL[3]	~150.9 ng/mL[3]
Elimination Half-life (t½)	Short, rapidly hydrolyzed[3]	~188.2 hours[3][5]	Not specified
Notes	Plasma concentrations drop to <2% of Cmax within 1 hour post-infusion.[3]	Exhibits a long terminal half-life.[3]	M19 is also pharmacologically active.[3]

Storage Condition Summary

Compound Form	Recommended Storage Temperature	Light/Moisture Protection
Fosrolapitant (Powder)	20°C to 25°C (68°F to 77°F)	Store in a tightly sealed, opaque container. Protect from moisture.
Rolapitant (Active Form)	20°C to 25°C (68°F to 77°F) [11]	Store away from heat, moisture, and direct light.
Reconstituted Solution	2°C to 8°C (Refrigerated)[12] [13]	Protect from light for maximum stability.[12][13]

Experimental Protocols & Methodologies

General Protocol for Reconstitution of Fosrolapitant Powder

Disclaimer: This is a general guideline. The ideal solvent and concentration should be determined based on the specific experimental requirements. **Fosrolapitant** is a prodrug designed for intravenous administration and may have limited solubility in aqueous buffers without appropriate formulation.

- Preparation: Work in a clean, designated area, such as a laminar flow hood or a chemical fume hood, to minimize contamination and exposure.
- Solvent Selection: For initial stock solutions, consider using a small amount of a biocompatible organic solvent like DMSO or Ethanol before further dilution into an aqueous buffer. Always check the solubility information provided by the supplier.
- Reconstitution:
 - Allow the **Fosrolapitant** vial to equilibrate to room temperature before opening.
 - Aseptically add the desired volume of the primary solvent (e.g., DMSO) to the vial to create a concentrated stock solution (e.g., 10 mM).
 - Vortex or sonicate gently until the powder is completely dissolved.
- Working Solution:
 - Further dilute the concentrated stock solution into your final experimental buffer (e.g., PBS, saline).
 - Add the stock solution dropwise to the buffer while gently vortexing to prevent precipitation.
 - Be aware that high concentrations in purely aqueous buffers may lead to precipitation.
- Storage: Use the freshly prepared solution immediately. If short-term storage is required, store the solution at 2-8°C, protected from light. For longer-term storage, aliquot and freeze

at -20°C or -80°C, but perform stability tests to confirm integrity upon thawing.

Troubleshooting Guide

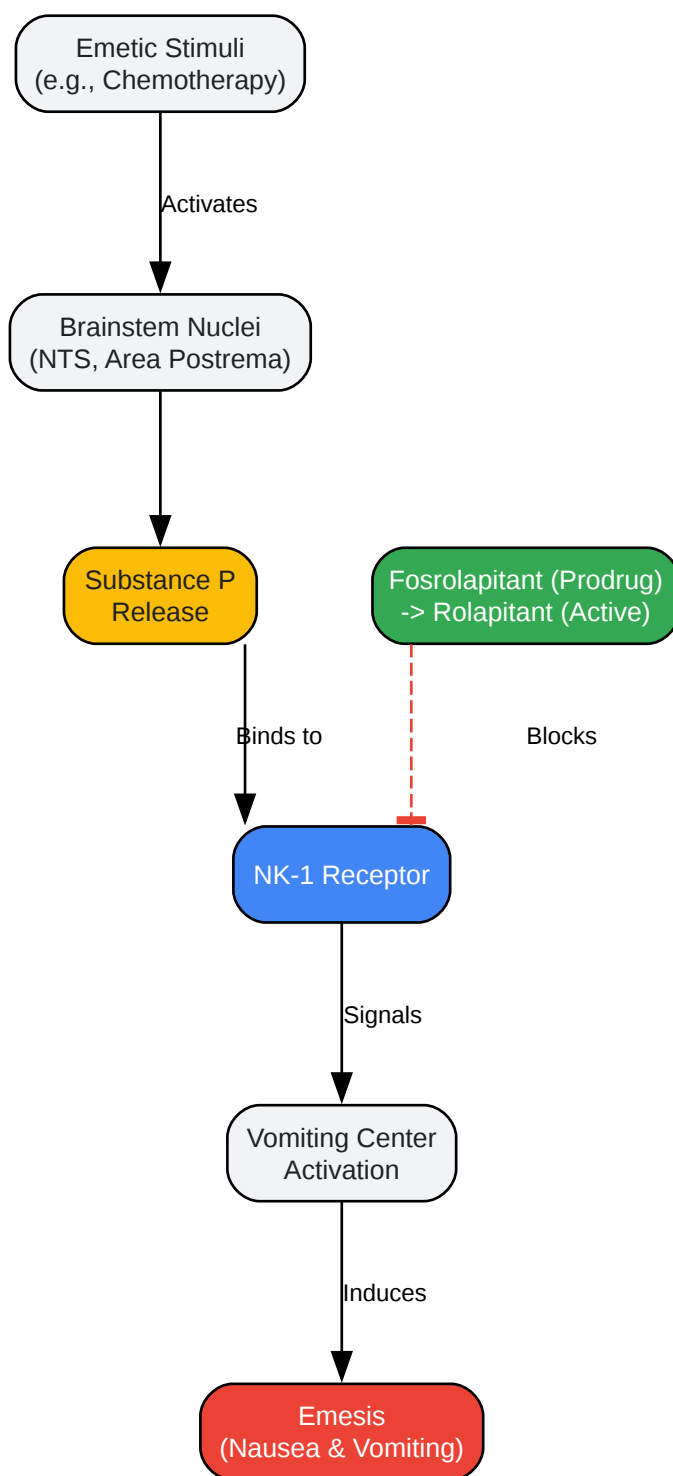
Issue	Possible Cause(s)	Recommended Solution(s)
Compound fails to dissolve	- Incorrect solvent.- Compound concentration is too high.- Low temperature of the solvent.	- Consult the supplier's data sheet for recommended solvents.- Try gentle warming (to 37°C) or sonication.- Prepare a more dilute solution.- Use a co-solvent system (e.g., DMSO/PBS).
Precipitation observed in solution	- Poor solubility in the final aqueous buffer.- Change in pH or temperature.- Supersaturated solution.	- Decrease the final concentration of the compound.- Increase the percentage of organic co-solvent (if experimentally permissible).- Ensure the pH of the buffer is compatible with the compound.- Filter the solution through a 0.22 µm syringe filter before use.
Inconsistent experimental results	- Degradation of the compound.- Inaccurate pipetting or concentration calculation.- Adsorption to plasticware.	- Prepare fresh solutions for each experiment.- Protect solutions from light and store at the recommended temperature (2-8°C).- Calibrate pipettes and double-check calculations.- Consider using low-adhesion microcentrifuge tubes or glassware.
Skin or eye irritation after handling	- Direct contact with the compound.	- Immediately flush the affected area with copious amounts of water for at least 15 minutes. ^{[1][2]} - Remove contaminated clothing.- Seek medical attention if irritation persists. ^{[1][2]} - Review

handling procedures and
ensure proper PPE is used.

Visualizations

Mechanism of Action: NK-1 Receptor Antagonism

The diagram below illustrates the simplified signaling pathway of emesis involving Substance P and the inhibitory action of Rolapitant (the active form of **Fosrolapitant**).

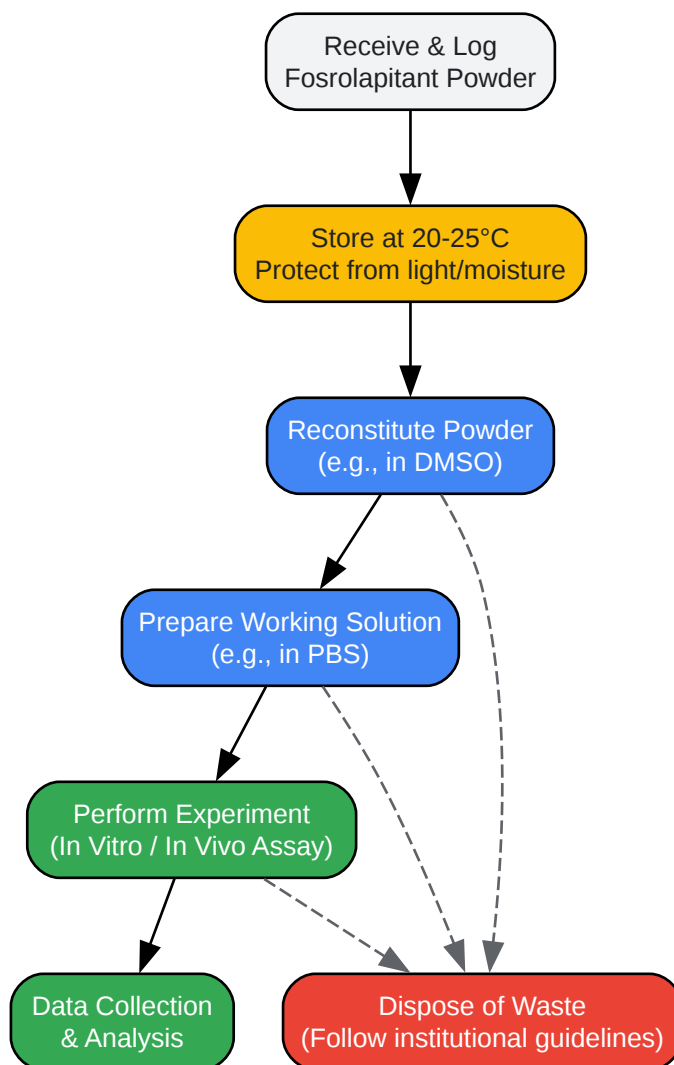


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Caption: Simplified signaling pathway for emesis and the inhibitory site of action for Rolapitant.

Experimental Workflow: Preparation and Use

This diagram outlines the logical workflow for handling **Fosrolapitant** from receipt to experimental use.



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